molecular formula C12H21NO6 B602354 Glutarylcarnitine CAS No. 102636-82-8

Glutarylcarnitine

Cat. No.: B602354
CAS No.: 102636-82-8
M. Wt: 275.30 g/mol
InChI Key: NXJAXUYOQLTISD-SECBINFHSA-N
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Mechanism of Action

Target of Action

Glutarylcarnitine, also known as O-glutaroyl-L-carnitine, primarily targets the mitochondria in cells . It is an acylcarnitine, a class of compounds that play a crucial role in the transport of long-chain fatty acids into the mitochondria for degradation by β-oxidation .

Mode of Action

The compound interacts with its targets by facilitating the transport of activated long-chain fatty acids (long-chain fatty acyl-CoAs) into the mitochondria . This process is essential for the β-oxidation of these fatty acids, which is a critical step in cellular energy production .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a significant role in the metabolism of lysine, hydroxylysine, and tryptophan . In the case of glutaric acidemia type 1, a disorder associated with elevated levels of this compound, there is a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH), which leads to an accumulation of specific acylcarnitine species in a pattern characteristic of the disease .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution in various body fluids. It has been identified in human urine, plasma, and cerebrospinal fluid . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still under investigation. It is known that this compound can be quantified in urine, which suggests renal excretion as a possible elimination pathway .

Result of Action

The primary result of this compound’s action is the facilitation of long-chain fatty acid metabolism, which is crucial for energy production in cells . In conditions such as glutaric acidemia type 1, elevated levels of this compound can be detected, serving as a biochemical marker of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the metabolic state of the organism, dietary factors, and the presence of other metabolites

Biochemical Analysis

Biochemical Properties

Glutarylcarnitine is involved in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . It interacts with the enzyme glutaryl-CoA dehydrogenase (GCDH), which mediates this degradation . The interaction between this compound and GCDH is crucial for the proper functioning of these metabolic pathways .

Cellular Effects

This compound has been identified in various tissues and biofluids, including the human placenta . Elevated levels of this compound can be reliably detected in patients with Glutaric Acidemia Type 1 (GA1), a disorder affecting cerebral organic acid metabolism . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in energy metabolism. It functions to transport acyl-groups from the cytoplasm into the mitochondria so that they can be broken down to produce energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, a study showed long-term analytical stability of the method used to quantify this compound over a 5-year period . This suggests that this compound has a stable presence and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on related compounds like L-carnitine has shown that these compounds can improve energy status, decrease oxidative stress, and prevent subsequent cell death in models of adult, neonatal, and pediatric brain injury .

Metabolic Pathways

This compound is involved in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . This degradation is mediated by the enzyme glutaryl-CoA dehydrogenase (GCDH) . The interaction between this compound and GCDH is crucial for the proper functioning of these metabolic pathways .

Transport and Distribution

This compound is transported from the cytoplasm into the mitochondria for beta-oxidation . This transport process is crucial for energy metabolism, allowing acyl-groups to be broken down to produce energy .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it plays a crucial role in energy metabolism . It is transported into the mitochondria for beta-oxidation, a process that breaks down acyl-groups to produce energy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutarylcarnitine can be synthesized through the derivatization of acylcarnitines using butanolic hydrochloric acid. This method involves the transfer of an acyl group from coenzyme A to L-carnitine . Another method involves the use of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the selective quantification of this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of UHPLC-MS/MS for the quantification and separation of acylcarnitines. This method ensures high accuracy and precision in the production process .

Properties

CAS No.

102636-82-8

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

5-[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate

InChI

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/t9-/m1/s1

InChI Key

NXJAXUYOQLTISD-SECBINFHSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)[O-]

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-​Propanaminium, 3-​carboxy-​2-​(4-​carboxy-​1-​oxobutoxy)​-​N,​N,​N-​trimethyl-​, inner salt, (2R)​-

Origin of Product

United States

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